2,5-Diaminotoluene dihydrochloride

Carcinogenicity Regulatory Science Toxicology

2,5-Diaminotoluene dihydrochloride is a dihydrochloride salt of an aromatic diamine, classified as a diaminotoluene derivative. It is a solid at room temperature with a molecular formula of C7H12Cl2N2 and a molecular weight of 195.09 g/mol.

Molecular Formula C7H12Cl2N2
Molecular Weight 195.09 g/mol
CAS No. 615-45-2
Cat. No. B1218784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diaminotoluene dihydrochloride
CAS615-45-2
Synonyms2,5-diaminotoluene
2,5-diaminotoluene dihydrochloride
2,5-diaminotoluene monohydrochloride
2,5-diaminotoluene sulfate
2,5-diaminotoluene sulfate (1:1)
2,5-toluylenediamine
2-methyl-p-phenylenediamine
p-toluenediamine
toluene-2,5-diamine
toluene-2,5-diamine sulfate
Molecular FormulaC7H12Cl2N2
Molecular Weight195.09 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)N.Cl.Cl
InChIInChI=1S/C7H10N2.2ClH/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,8-9H2,1H3;2*1H
InChIKeyVQUHVWVGRKTIBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible with water (est)

2,5-Diaminotoluene Dihydrochloride (CAS 615-45-2) Technical and Procurement Overview


2,5-Diaminotoluene dihydrochloride is a dihydrochloride salt of an aromatic diamine, classified as a diaminotoluene derivative. It is a solid at room temperature with a molecular formula of C7H12Cl2N2 and a molecular weight of 195.09 g/mol [1]. This compound is primarily employed as a primary intermediate in oxidative hair dye formulations and serves as a versatile building block in organic synthesis for dyes, pigments, and agricultural chemicals . Its fundamental characteristic is the enhanced aqueous solubility and improved handling stability conferred by the dihydrochloride salt form, which distinguishes it from its more oxidation-sensitive free base .

Critical Procurement Risk: Why 2,5-Diaminotoluene Dihydrochloride Cannot Be Simply Substituted


Direct substitution of 2,5-diaminotoluene dihydrochloride with its free base (2,5-diaminotoluene), sulfate salt, or positional isomers (e.g., 2,4-diaminotoluene) is fraught with significant technical and regulatory risk. The free base is highly sensitive to air oxidation, demanding complex handling and heating for removal from storage, which introduces process variability and potential degradation [1]. The sulfate salt, while more stable than the free base, can introduce a substantial 'salt burden' in complex formulations, leading to instability and phase separation, particularly in medium-to-dark tint formulations [1]. Most critically, the safety and regulatory profiles of the isomers diverge sharply; 2,4-diaminotoluene is a confirmed carcinogen in animal models, a classification not shared by the 2,5-isomer, making its use unacceptable in many consumer and research applications [2]. These factors collectively mandate precise compound selection to ensure process reliability, formulation stability, and regulatory compliance.

Quantitative Differentiation Guide: 2,5-Diaminotoluene Dihydrochloride vs. Key Analogs


Evidence #1: Regulatory Safety and Carcinogenicity Profile vs. 2,4-Diaminotoluene

2,5-Diaminotoluene is distinguished from its 2,4-isomer by a significantly different carcinogenicity profile. While 2,4-diaminotoluene is an established carcinogen in rats and mice, the 2,5-isomer does not share this classification, a finding supported by mechanistic studies on Ah receptor binding and CYP1A induction [1]. This difference is a critical determinant for compound selection in both industrial and research settings where safety and regulatory compliance are paramount.

Carcinogenicity Regulatory Science Toxicology

Evidence #2: Percutaneous Absorption Rate in Formulated Oxidative Hair Dye

A 2026 in vitro study using Franz diffusion cells on mini pig skin provides quantitative data on the dermal absorption of this compound in a realistic hair dye formulation. The total percutaneous absorption rates were measured at 1.38 ± 0.99% and 1.10 ± 0.78% for formulations containing 1% and 3.2% of the compound, respectively [1]. This data is crucial for human health risk assessment and demonstrates the compound's behavior in a specific, application-relevant matrix.

Dermal Toxicology Formulation Science Analytical Chemistry

Evidence #3: Regulatory Approval and Maximum Permitted Concentration in Korea

The compound is subject to specific regulatory limits that vary by jurisdiction. In the Republic of Korea, 2,5-diaminotoluene dihydrochloride is permitted as an oxidative hair dye up to a maximum concentration of 3.2% [1]. This is a concrete, jurisdiction-specific regulatory benchmark that differentiates it from unapproved or more restricted isomers and directly influences procurement and formulation decisions for products intended for the Korean market.

Regulatory Compliance Cosmetic Chemistry Market Access

Evidence #4: Genotoxicity and Mutagenicity Profile vs. p-Phenylenediamine (PPD)

Comparative genotoxicity studies demonstrate that 2,5-diaminotoluene has a distinct profile from its close analog, p-phenylenediamine (PPD), a widely used hair dye precursor. A study comparing PPD, 2,5-diaminotoluene, and 4-amino-2-hydroxytoluene showed that N-acetylation eliminates the genotoxic potential of 2,5-diaminotoluene, a detoxification pathway that may differ for PPD [1]. Furthermore, 2,5-diaminotoluene is generally recognized as a less toxic alternative to PPD in commercial hair dyes [2].

Genotoxicity Mutagenicity Hair Dye Safety

Evidence #5: Commercial Purity Specifications vs. Competing Isomers

Commercial availability of the dihydrochloride salt is standardized with a high degree of purity. Multiple reputable vendors, including AKSci and Aladdin, consistently offer the compound with a minimum purity specification of ≥98% (HPLC or titration) . This contrasts with some of its isomers, such as 2,4-diaminotoluene dihydrochloride, which may be offered at lower typical purities (e.g., 95%) . This higher purity standard reduces the burden of in-house purification and minimizes the risk of side reactions from unknown impurities.

Quality Control Procurement Analytical Chemistry

Evidence #6: Formulation Stability and Handling vs. Free Base and Sulfate Salt

The dihydrochloride salt form addresses critical handling and formulation challenges associated with the free base and sulfate salt. The free base is highly air-sensitive, requiring heating above its melting point (64°C) for removal from storage, a process that exacerbates oxidation [1]. The sulfate salt, while more stable, can cause 'salt burden' issues in complex formulations, leading to instability and phase separation, especially in darker tint formulations [1]. The dihydrochloride offers a balance of improved stability and solubility (miscible with water) without the formulation liabilities of the sulfate salt.

Formulation Stability Process Chemistry Materials Science

Strategic Application Scenarios for 2,5-Diaminotoluene Dihydrochloride Driven by Differential Evidence


Scenario 1: Development of Next-Generation, Reduced-Risk Oxidative Hair Dyes

Leverage the compound's well-characterized genotoxicity profile and its classification as a safer alternative to p-phenylenediamine (PPD) and 2,4-diaminotoluene [1][2]. Use the established in vitro percutaneous absorption data (1.10-1.38% in Franz cell studies) [3] and the defined regulatory limit of 3.2% in Korea [4] to design formulations that are both effective and compliant. This scenario is ideal for cosmetic manufacturers seeking to create 'clean' or 'sensitive' product lines with substantiated safety claims.

Scenario 2: High-Purity Synthesis of Dyes, Pigments, and Agrochemical Intermediates

Capitalize on the ≥98% commercial purity specification to use this compound as a reliable building block in synthetic chemistry. The high purity reduces the risk of side reactions and simplifies downstream purification steps compared to lower-purity alternatives like 2,4-diaminotoluene dihydrochloride (95%) . This scenario is particularly valuable for R&D labs and fine chemical manufacturers where reaction yield and product consistency are critical.

Scenario 3: Formulation of Stable, High-Performance Dye Intermediates

Select the dihydrochloride salt to overcome the significant handling and formulation challenges of the free base (air sensitivity, heating requirements) and the sulfate salt (salt burden and instability) [5]. This scenario applies to any industrial process requiring a stable, water-miscible source of 2,5-diaminotoluene, ensuring consistent manufacturing processes and extending product shelf life without the risk of phase separation or degradation.

Scenario 4: Comparative Toxicology and Environmental Fate Studies of Diaminotoluenes

Utilize this compound as a reference standard for analytical method development (e.g., the validated LC-MS/MS method described in recent literature) [6] and for comparative toxicology studies. Its distinct safety profile relative to carcinogenic isomers (2,4-diaminotoluene) [7] makes it a critical control compound for research aimed at understanding structure-activity relationships and environmental impact within the diaminotoluene chemical class.

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